molecular formula C18H13F7N2O5 B5351885 N-[2-methoxy-5-(trifluoromethyl)phenyl]-3-nitro-4-(2,2,3,3-tetrafluoropropoxy)benzamide

N-[2-methoxy-5-(trifluoromethyl)phenyl]-3-nitro-4-(2,2,3,3-tetrafluoropropoxy)benzamide

Cat. No.: B5351885
M. Wt: 470.3 g/mol
InChI Key: FXHQWVIJDKUUEE-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-(trifluoromethyl)phenyl]-3-nitro-4-(2,2,3,3-tetrafluoropropoxy)benzamide is a complex organic compound characterized by the presence of multiple functional groups, including methoxy, trifluoromethyl, nitro, and tetrafluoropropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-(trifluoromethyl)phenyl]-3-nitro-4-(2,2,3,3-tetrafluoropropoxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxy-5-(trifluoromethyl)aniline with 3-nitro-4-(2,2,3,3-tetrafluoropropoxy)benzoyl chloride under basic conditions to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-(trifluoromethyl)phenyl]-3-nitro-4-(2,2,3,3-tetrafluoropropoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.

Scientific Research Applications

N-[2-methoxy-5-(trifluoromethyl)phenyl]-3-nitro-4-(2,2,3,3-tetrafluoropropoxy)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-(trifluoromethyl)phenyl]-3-nitro-4-(2,2,3,3-tetrafluoropropoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethyl and nitro groups are known to enhance the compound’s ability to interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-(trifluoromethyl)aniline
  • N-(2,4-dichlorophenyl)maleimide
  • 2-amino-6-methyl-4,5,6,7-tetrahydrobenzothiophene-3-carboxamide

Uniqueness

N-[2-methoxy-5-(trifluoromethyl)phenyl]-3-nitro-4-(2,2,3,3-tetrafluoropropoxy)benzamide stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both trifluoromethyl and tetrafluoropropoxy groups is particularly noteworthy, as these groups are known to enhance the compound’s stability and lipophilicity .

Properties

IUPAC Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]-3-nitro-4-(2,2,3,3-tetrafluoropropoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F7N2O5/c1-31-13-5-3-10(18(23,24)25)7-11(13)26-15(28)9-2-4-14(12(6-9)27(29)30)32-8-17(21,22)16(19)20/h2-7,16H,8H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHQWVIJDKUUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC(=C(C=C2)OCC(C(F)F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F7N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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